molecular formula C14H14N4O2S B2552962 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid CAS No. 1775329-52-6

4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid

Cat. No. B2552962
CAS RN: 1775329-52-6
M. Wt: 302.35
InChI Key: NWWCNYKBVSLVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid, also known as PTY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid involves the inhibition of various signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid can also modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and suppression of inflammation. It can also modulate the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one of the limitations of 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid research, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to improve its solubility and bioavailability. Additionally, 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid could be used as a tool for studying various signaling pathways and gene expression patterns in cells.

Synthesis Methods

The synthesis of 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid involves the reaction of 4-(3-pyridyl)-2-amino-5-pyrimidinecarboxylic acid with thioacetic acid followed by cyclization with formaldehyde. The reaction yields 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid as a white crystalline solid with a melting point of 240-242°C.

Scientific Research Applications

4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid has been widely studied for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. In addition, 4-(3-Pyridyl)-2-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylic acid has been investigated for its neuroprotective effects, as it can reduce oxidative stress and prevent neuroinflammation.

properties

IUPAC Name

4-pyridin-3-yl-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-13(20)11-9-16-14(18-4-6-21-7-5-18)17-12(11)10-2-1-3-15-8-10/h1-3,8-9H,4-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWCNYKBVSLVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.